molecular formula C19H25N3O2S B12242297 2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12242297
M. Wt: 359.5 g/mol
InChI Key: BHFMHUOESMLHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a cyclohexanesulfonyl group, and a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-4-yl)-1,8-naphthyridine

InChI

InChI=1S/C19H25N3O2S/c23-25(24,17-6-2-1-3-7-17)22-13-10-15(11-14-22)18-9-8-16-5-4-12-20-19(16)21-18/h4-5,8-9,12,15,17H,1-3,6-7,10-11,13-14H2

InChI Key

BHFMHUOESMLHEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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